(+)-cis,trans-Abscisic Acid-d6
Overview
Description
(+)-Abscisic acid-d6 is intended for use as an internal standard for the quantification of (+)-abscisic acid by GC- or LC-MS. Abscisic acid (ABA) is a plant hormone with diverse roles in disease resistance, plant development, and response to stresses (water, salt, temperature, and pathogens). In addition to key roles in regulating stomatal closing, seed dormancy, and cell division, ABA regulates gene expression and may contribute to epigenetic changes at the chromatin level. The (+)-enantiomer is the naturally occurring and more active form of ABA.
Mechanism of Action
Target of Action
The primary target of (+)-cis,trans-Abscisic Acid-d6 is the Δ6 fatty acid desaturase (FADS6) enzyme . FADS6 plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are vital for maintaining the structure and function of cell membranes . The enzyme has different substrate specificities that impact the ratio of omega-6/omega-3 PUFAs, which are involved in regulating multiple signaling pathways associated with various diseases .
Mode of Action
The compound interacts with its target, the FADS6 enzyme, by serving as a substrate . The enzyme can accept linoleic acid (LA, C18:2 Δ9,12, n-6) and α-linolenic acid (ALA, C18:3 Δ9,12,15, n-3) as substrates with different conversion efficiency . This interaction with FADS6 determines the ratio of n-6/n-3 PUFAs .
Biochemical Pathways
The interaction of this compound with FADS6 affects the biosynthesis of PUFAs . Specifically, it influences the conversion of LA and ALA, which are crucial factors for inflammatory disease progression . Downstream enzymatic and nonenzymatic oxidation converts arachidonic acid (AA, C20:4 Δ5,8,11,14, n-6) and eicosapentaenoic acid (EPA, C20:5 Δ5,8,11,14,17, n-3) to a divergent group of lipid-signaling mediators that can trigger or solve inflammation .
Result of Action
The action of this compound results in the modulation of the ratio of n-6/n-3 PUFAs . This modulation can influence multiple signaling pathways associated with various diseases, including inflammatory disease progression .
Biochemical Analysis
Biochemical Properties
(+)-cis,trans-Abscisic Acid-d6, like its non-deuterated counterpart, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions that modulate the activity of these biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex .
Properties
IUPAC Name |
(2Z,4E)-3-methyl-5-[(1S)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i2D3,8D,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-CKOUZVSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([C@@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.